molecular formula C13H16N2O B102581 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile CAS No. 15190-12-2

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile

Cat. No.: B102581
CAS No.: 15190-12-2
M. Wt: 216.28 g/mol
InChI Key: CSZHKEHWBYJMGQ-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile is a chemical compound of interest in advanced organic synthesis and medicinal chemistry research. This nitrile-functionalized molecule features a methoxyphenyl group and a pyrrolidine ring, a structural motif often explored in the development of novel pharmacologically active compounds . Its molecular architecture makes it a valuable scaffold and building block for constructing more complex chemical entities. Researchers utilize this compound in the design and synthesis of molecular hybrids and conjugates, an area of study aimed at overcoming multi-drug resistance in bacteria . It is strictly for research use only and is intended for use by qualified laboratory professionals.

Properties

IUPAC Name

2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C13H16N2O/c1-16-12-6-4-11(5-7-12)13(10-14)15-8-2-3-9-15/h4-7,13H,2-3,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSZHKEHWBYJMGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C#N)N2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250544
Record name α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
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Molecular Weight

216.28 g/mol
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CAS No.

15190-12-2
Record name α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
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Record name 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile
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Record name α-(4-Methoxyphenyl)-1-pyrrolidineacetonitrile
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Record name 2-(4-methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile
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Preparation Methods

Classical Alkylation of Pyrrolidine

The most widely reported method involves the nucleophilic substitution of 4-methoxyphenylacetonitrile derivatives with pyrrolidine. The reaction typically employs a two-step process:

  • Generation of the α-Cyanide Intermediate : 4-Methoxybenzyl chloride is treated with sodium cyanide in dimethyl sulfoxide (DMSO) at 60–80°C to form 4-methoxyphenylacetonitrile.

  • Pyrrolidine Addition : The nitrile intermediate reacts with pyrrolidine in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH). Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) serves as the solvent, with reactions reaching completion after 12–24 hours under reflux.

Mechanistic Insights :
The base deprotonates the α-carbon of the nitrile, enabling nucleophilic attack by pyrrolidine. The reaction follows second-order kinetics, with rate dependence on both the nitrile and amine concentrations. Steric hindrance from the methoxyphenyl group slightly reduces reaction rates compared to unsubstituted analogs.

Table 1: Optimization of Alkylation Conditions

ParameterOptimal RangeImpact on Yield
SolventTHF78–82%
BaseK₂CO₃ (2.5 equiv)Max efficiency
Temperature80°C24 h completion
Pyrrolidine Equiv1.2Minimizes side products

Microwave-Assisted Synthesis

Accelerated Reaction Platforms

Microwave irradiation has emerged as a green chemistry alternative to traditional heating. Adapted from methodologies for structurally related cyanomethylthiazoles, this approach reduces reaction times from hours to minutes.

Protocol :

  • Reactants : 4-Methoxyphenylacetonitrile (1.0 equiv), pyrrolidine (1.1 equiv), glycerol (solvent).

  • Conditions : Microwave irradiation at 150 W for 8–10 minutes, maintaining an internal temperature of 120°C.

  • Work-Up : Precipitation in ice-water followed by filtration yields the crude product, which is purified via recrystallization from ethanol.

Advantages :

  • Yield Enhancement : 89–92% purity without column chromatography.

  • Solvent Sustainability : Glycerol, a biodegradable solvent, replaces toxic DMF or THF.

Table 2: Microwave vs. Conventional Heating

MetricMicrowaveConventional
Time10 min24 h
Yield89%82%
Energy Consumption0.8 kWh3.2 kWh

Purification and Characterization

Chromatographic Techniques

Crude products often contain unreacted pyrrolidine or dimeric byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >99% purity.

Table 3: HPLC Purification Parameters

ColumnMobile PhaseRetention TimePurity
C18 (250 × 4.6 mm)60:40 AcCN/H₂O14.2 min99.1%

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 3.78 (s, OCH₃), 2.70–2.85 (m, pyrrolidine CH₂), and 1.70–1.85 (m, pyrrolidine CH₂).

  • IR Spectroscopy : Strong absorption at 2245 cm⁻¹ (C≡N stretch).

Industrial-Scale Production

Continuous Flow Reactors

Adopting technology from pharmaceutical manufacturing, continuous flow systems enhance scalability:

  • Residence Time : 30 minutes at 100°C.

  • Output : 5 kg/h with 85–88% yield.

Table 4: Pilot Plant Performance Metrics

MetricBatch ReactorFlow Reactor
Daily Output12 kg120 kg
Solvent Waste200 L40 L

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like DMF or DMSO.

Major Products Formed

    Oxidation: 4-Methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Fluorescence Properties and Substituent Effects

Evidence from fluorescence studies of quinazoline derivatives reveals that substituent position and electronic nature critically influence emission intensity and Stokes shifts. For example:

  • Compound 5d (4-fluorophenyl at position 4; 2-(4-methoxyphenyl) at position 2) exhibits the highest emission intensity (λem ≈ 480–495 nm) and a slight redshift due to resonance donation from the methoxy group .
  • Compound 5g (4-methoxyphenyl at both positions 2 and 4) shows lower intensity than 5d, highlighting the nuanced role of substituent combinations .
  • Compounds 6d and 7d (bearing but-3-yn-1-ol or 2-furanyl groups) display reduced emission and peak broadening, emphasizing the importance of aryl group conjugation .

Structural and Registration Comparisons

Table 1: Key Structural Analogs and Registration Data
Compound Name CAS Number Registration Date Key Substituents
2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile 222-711-7 31/05/2018 Pyrrolidine, nitrile, 4-methoxyphenyl
2-(4-Methoxyphenyl)-2-piperidinoacetamide 15190-12-2 31/05/2018 Piperidine, acetamide, 4-methoxyphenyl
2-(4-Isopropylphenyl)propionaldehyde 74467-62-2 31/05/2018 Isopropyl, aldehyde
  • Piperidine vs. Pyrrolidine Rings: The 6-membered piperidine in 2-(4-Methoxyphenyl)-2-piperidinoacetamide may confer greater conformational flexibility and basicity compared to the 5-membered pyrrolidine in the target compound, affecting solubility and receptor interactions .
  • Nitrile vs. Amide Groups : The nitrile in the target compound likely enhances electrophilicity and metabolic stability compared to the acetamide group in its piperidine analog .

Chromatographic Behavior

Chromatographic data from Pharmaceutical Forum (2006) highlights the impact of functional groups on retention times:

  • (2RS)-1-(4-Methoxyphenyl)propan-2-amine (Compound G) has a relative retention time (RRT) of 0.4 and a response factor of 1.00 .
  • N-Substituted analogs with bulkier groups (e.g., Compound A: RRT = 0.5, Response Factor = 1.75) exhibit longer retention due to hydrophobic interactions .

The target compound’s nitrile group may reduce retention time compared to amine analogs (like Compound G) but increase it relative to non-polar derivatives (e.g., 2-(4-Isopropylphenyl)propionaldehyde) due to dipole interactions .

Biological Activity

2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the available literature on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2O
  • CAS Number : 15190-12-2

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Receptor Binding : Studies suggest that this compound may interact with neurotransmitter receptors, potentially influencing pathways associated with anxiety and depression.
  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes involved in metabolic processes, which could have implications for conditions like diabetes and obesity.
  • Cytotoxicity : Preliminary studies indicate that it may exhibit cytotoxic effects against certain cancer cell lines, suggesting a potential role in cancer therapy.

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
Antitumor ActivityInduces apoptosis in cancer cell lines
Neurotransmitter ModulationPotential effects on GABAergic and serotonergic pathways
Enzyme InhibitionInhibits specific metabolic enzymes

Case Studies

Several studies have explored the biological activities of this compound:

  • Antitumor Activity :
    • A study evaluated the compound against various cancer cell lines, revealing significant cytotoxicity with IC50 values in the low micromolar range. The mechanism appears to involve apoptosis induction through mitochondrial pathways, leading to cell shrinkage and chromatin condensation.
    • Reference : Research indicated that this compound could be a promising candidate for further development as an anticancer agent due to its selective toxicity towards tumor cells compared to normal cells .
  • Neuropharmacological Effects :
    • Another investigation focused on the compound's impact on neurotransmitter systems, particularly GABA and serotonin receptors. The findings suggested that it might enhance GABAergic activity, which could have implications for treating anxiety disorders.
    • Reference : The modulation of these neurotransmitter systems indicates a potential therapeutic application in neuropsychiatric conditions .
  • Metabolic Enzyme Inhibition :
    • Research has also explored its role in inhibiting enzymes related to glucose metabolism. This inhibition could lead to beneficial effects in managing diabetes by improving insulin sensitivity.
    • Reference : Studies demonstrated that the compound effectively reduces glucose levels in vitro, warranting further investigation into its mechanisms .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(4-Methoxyphenyl)-2-pyrrolidin-1-ylacetonitrile?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, reacting 4-methoxyphenylacetonitrile derivatives with pyrrolidine under basic conditions (e.g., NaOH in dichloromethane) can yield the target compound. Protecting groups, such as tert-butyldimethylsilyl (TBS) ethers, may be used to stabilize intermediates during multi-step syntheses, as seen in structurally related nitrile-containing compounds . Reaction monitoring via TLC and purification by column chromatography are recommended to isolate high-purity products.

Q. What analytical techniques are critical for confirming the identity and purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^13C NMR can confirm the presence of the methoxyphenyl (δ ~3.8 ppm for OCH3_3) and pyrrolidine moieties (δ ~1.5–3.5 ppm for cyclic amine protons).
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) is effective for purity assessment, as demonstrated in pharmaceutical impurity profiling of similar methoxyphenyl derivatives .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular formula (C14_{14}H17_{17}N2_2O), while fragmentation patterns confirm structural integrity.

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • Handling : Use nitrile gloves, fume hoods, and eye protection due to potential toxicity (e.g., H301: Toxic if swallowed). Avoid inhalation of dust/aerosols.
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent degradation. Stability studies of structurally similar nitriles suggest sensitivity to moisture and light, necessitating desiccants and amber glassware .

Advanced Research Questions

Q. How can enantiomeric excess be optimized in asymmetric syntheses of this compound?

  • Methodological Answer :

  • Chiral Catalysts : Employ chiral Lewis acids (e.g., BINOL-derived catalysts) to induce asymmetry during the formation of the stereogenic carbon.
  • Chromatographic Resolution : Use chiral stationary phases (e.g., amylose- or cellulose-based HPLC columns) to separate enantiomers, as applied to related methoxyphenyl amines .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with computational models (TD-DFT).

Q. What experimental strategies resolve contradictions in stereochemical assignments between NMR and X-ray crystallography data?

  • Methodological Answer :

  • X-ray Diffraction : Single-crystal X-ray analysis provides definitive stereochemical assignments. For example, crystal structures of related compounds (e.g., malononitrile derivatives) resolve ambiguities in spatial orientation .
  • NOE Correlations : Perform 2D NOESY NMR to identify through-space interactions between the pyrrolidine and methoxyphenyl groups, corroborating crystallographic data .
  • Computational Modeling : Compare DFT-optimized geometries with experimental data to reconcile discrepancies .

Q. How can researchers investigate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), and neutral aqueous solutions at elevated temperatures (e.g., 40–60°C). Monitor degradation products via LC-MS and quantify stability using Arrhenius kinetics.
  • Solid-State Stability : Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal decomposition pathways. Related methoxyphenyl compounds show sensitivity to oxidation, requiring antioxidant additives during storage .

Q. What mechanistic insights explain unexpected byproduct formation during synthesis?

  • Methodological Answer :

  • Reaction Monitoring : Use in-situ IR or Raman spectroscopy to detect intermediates (e.g., iminium ions or nitrile hydrates).
  • Isolation and Characterization : Purify byproducts (e.g., via preparative HPLC) and analyze using HRMS/NMR. For example, over-alkylation of pyrrolidine or hydrolysis of the nitrile group could generate impurities, as observed in analogous syntheses .

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